![molecular formula C16H16N4O2S B7471486 1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)
1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea
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Overview
Description
1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea, also known as THP-8, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine. This molecule is a pyrazolylurea derivative that has been synthesized using a simple and efficient method.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea is not fully understood. However, it has been suggested that 1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea exerts its therapeutic effects by inhibiting certain enzymes and signaling pathways that are involved in disease progression. 1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and exhibit anti-microbial activity. 1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea has also been shown to have neuroprotective effects and may help to prevent the progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea in lab experiments is its high purity and stability. 1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or enzymes.
Future Directions
There are many potential future directions for research on 1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of 1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea in animal models of these diseases. Another area of interest is the development of new derivatives of 1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea that may have improved therapeutic properties. Finally, more research is needed to fully understand the mechanism of action of 1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea and how it interacts with various enzymes and signaling pathways.
Synthesis Methods
1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea can be synthesized using a one-pot reaction method. The synthesis involves the reaction of 2-(thiophen-2-ylmethyl)pyrazol-3-amine with 1-(2-methoxyphenyl)urea in the presence of a catalyst. The reaction proceeds under mild conditions and yields 1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea in high purity.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea has shown potential as a therapeutic agent in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. 1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-22-14-7-3-2-6-13(14)18-16(21)19-15-8-9-17-20(15)11-12-5-4-10-23-12/h2-10H,11H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYWRGLOFSCZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=NN2CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea |
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